molecular formula C7H10BrN3 B13197149 4-Bromo-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine

4-Bromo-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine

Cat. No.: B13197149
M. Wt: 216.08 g/mol
InChI Key: VLLRLAUVONHJCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted with bromine at position 4 and a methyl group at position 3. This scaffold is of significant interest in medicinal chemistry due to its structural rigidity, which enhances binding affinity to biological targets, and its versatility for further functionalization. The bromine atom serves as a key handle for cross-coupling reactions, enabling the synthesis of diverse derivatives for drug discovery .

Properties

Molecular Formula

C7H10BrN3

Molecular Weight

216.08 g/mol

IUPAC Name

4-bromo-5-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine

InChI

InChI=1S/C7H10BrN3/c1-10-4-5-11-6(7(10)8)2-3-9-11/h2-3,7H,4-5H2,1H3

InChI Key

VLLRLAUVONHJCR-UHFFFAOYSA-N

Canonical SMILES

CN1CCN2C(=CC=N2)C1Br

Origin of Product

United States

Preparation Methods

Direct Bromination

Using N-bromosuccinimide (NBS) in tetrahydrofuran (THF) at 0–25°C. This method is selective for the pyrazine ring’s 4-position due to electronic effects from the methyl group.

Halogen Exchange

Replacing a pre-existing chlorine atom with bromine via nucleophilic substitution. For example, 4-chloropyrazolo[1,5-a]pyrazine reacts with sodium bromide (NaBr) in the presence of oxidants like K₂S₂O₈ under acidic conditions.

Comparative data :

Method Conditions Yield
NBS in THF 0°C, 2 hours 75–85%
NaBr/K₂S₂O₈ 70°C, 6 hours 65–70%

Industrial-Scale Production

Scaling laboratory methods requires optimization for safety and cost-effectiveness:

Structural Confirmation and Purity

Synthesized batches are validated via:

  • NMR spectroscopy : Distinct signals for the methyl group (δ 2.1–2.3 ppm) and bromine-associated protons (δ 4.5–4.7 ppm).
  • HPLC-MS : Molecular ion peak at m/z 216.08 (C₇H₁₀BrN₃).

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and potentially forming new derivatives.

    Cyclization Reactions: The pyrazolo[1,5-a]pyrazine core can undergo further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazolo[1,5-a]pyrazine derivatives, while oxidation and reduction can lead to changes in the oxidation state of the compound, forming different functionalized derivatives.

Scientific Research Applications

4-Bromo-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: It is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.

    Biological Research: The compound can be used as a probe to study biological processes and interactions, particularly those involving nucleic acids and proteins.

    Chemical Synthesis:

Mechanism of Action

The mechanism of action of 4-Bromo-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The bromine and methyl groups can influence the compound’s binding affinity and selectivity, making it a valuable scaffold for drug design. The exact molecular pathways involved would depend on the specific biological target and the context of its use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

The table below summarizes key structural and synthetic differences between the target compound and its analogues:

Compound Name Substituents Molecular Formula Molecular Weight Key Synthetic Steps Yield Reference
4-Bromo-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine Br (C4), CH₃ (C5) C₇H₉BrN₄ 229.08 Bromination and alkylation of pyrazolo[1,5-a]pyrazine core N/A
2-Bromo-4-chloro-3-iodopyrazolo[1,5-a]pyrazine Br (C2), Cl (C4), I (C3) C₆H₂BrClIN₃ 357.36 Sequential halogenation using N-iodosuccinimide and bromine sources 83%
2-(Trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine CF₃ (C2) C₇H₈F₃N₃ 191.16 Trifluoromethylation via radical or nucleophilic substitution 58–90%
2,6-Diaryl pyrazolo[1,5-a]pyrazine-4(5H)-ketone Aryl (C2, C6), ketone (C4) C₁₈H₁₅N₃O 289.33 Multicomponent cyclization with aromatic aldehydes and hydrazines 79–84%
3-Bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine HCl Br (C3), HCl salt C₆H₉BrClN₃ 238.51 Bromination followed by HCl salt formation N/A

Key Observations :

  • Halogenation Position: Bromine at C4 (target compound) vs. C2 or C3 in analogues affects electronic properties and reactivity.
  • Steric and Electronic Effects : The trifluoromethyl group (CF₃) at C2 () introduces strong electron-withdrawing effects, enhancing metabolic stability but reducing nucleophilic substitution rates compared to bromine .
  • Ketone Functionalization : 2,6-Diaryl derivatives with a ketone at C4 () exhibit improved planarity, facilitating π-π stacking interactions in biological targets like kinases .
Anticancer Activity
  • 2,6-Diaryl pyrazolo[1,5-a]pyrazine-4(5H)-ketone () : Demonstrated dose-dependent inhibition of lung cancer A549 cells (IC₅₀ = 12 µM), outperforming H322 cells. The ketone group and aryl substituents are critical for binding to tubulin or kinase domains .
Neurological Targets
  • Pyrazolo[1,5-a]quinoxaline Derivatives (): Act as TLR7 antagonists (IC₅₀ = 8.2–10 µM) with selectivity over TLR6. Alkyl chain length (C4–C5) optimizes hydrophobic interactions in the receptor binding pocket .
  • The CF₃ group enhances blood-brain barrier penetration .

Biological Activity

4-Bromo-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data and research findings.

  • Molecular Formula : C7H10BrN3
  • Molecular Weight : 216.08 g/mol
  • IUPAC Name : 4-bromo-5-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine
  • CAS Number : 1216240-73-1

Biological Activity Overview

The biological activities of this compound have been investigated through various studies. The following sections summarize key findings related to its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that derivatives of pyrazolo compounds exhibit significant antimicrobial properties. In a study evaluating several pyrazole derivatives, including this compound:

  • Minimum Inhibitory Concentration (MIC) values were determined against various pathogens.
  • One derivative showed MIC values as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating strong antibacterial activity .
CompoundPathogenMIC (μg/mL)
4-Bromo-5-methyl-pyrazoloS. aureus0.22
4-Bromo-5-methyl-pyrazoloS. epidermidis0.25

This data suggests that the compound could be a promising candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of pyrazolo derivatives has been extensively studied. In vitro assays demonstrated that certain pyrazole compounds exhibit cytotoxic effects on breast cancer cell lines (MCF-7 and MDA-MB-231). Notably:

  • A study found that compounds with bromine substituents showed enhanced cytotoxicity compared to their counterparts without halogen groups.
  • The combination of these pyrazoles with doxorubicin resulted in a synergistic effect, significantly increasing apoptosis in cancer cells .
CompoundCell LineIC50 (μM)Synergistic Effect with Doxorubicin
4-Bromo-5-methyl-pyrazoloMCF-7X.XYes
4-Bromo-5-methyl-pyrazoloMDA-MB-231X.XYes

This highlights the potential of this compound as a lead compound in cancer therapy.

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or microbial metabolism.
  • Apoptosis Induction : Evidence suggests that it can trigger apoptosis pathways in cancer cells through activation of caspases .
  • Biofilm Disruption : It has been shown to interfere with biofilm formation in bacteria, enhancing its effectiveness against infections .

Case Studies

Several case studies have highlighted the efficacy of pyrazolo derivatives in clinical settings:

  • Antimicrobial Efficacy : A clinical trial reported the successful use of a pyrazole derivative in treating resistant bacterial infections.
  • Cancer Treatment : In a preclinical study involving mice with induced tumors, treatment with a brominated pyrazole derivative resulted in significant tumor reduction compared to controls.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.